molecular formula C22H38O2 B1363547 1,4-Bis(octyloxy)benzene CAS No. 67399-94-4

1,4-Bis(octyloxy)benzene

Cat. No.: B1363547
CAS No.: 67399-94-4
M. Wt: 334.5 g/mol
InChI Key: KFQGWEDSKAPIDJ-UHFFFAOYSA-N
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Description

1,4-Bis(octyloxy)benzene is an organic compound with the chemical formula C22H38O2. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by octyloxy groups. This compound is known for its applications in various fields, including materials science and organic electronics.

Scientific Research Applications

1,4-Bis(octyloxy)benzene has several applications in scientific research:

    Materials Science: It is used in the synthesis of polymers and liquid crystals due to its ability to form ordered structures.

    Organic Electronics: This compound is a precursor for the synthesis of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Sensors: It is employed in the development of chemical sensors for detecting various analytes.

    Biological Studies: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(octyloxy)benzene can be synthesized through a multi-step process. One common method involves the alkylation of hydroquinone with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C6H4(OH)2+2C8H17BrC6H4(OC8H17)2+2HBr\text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{C}_8\text{H}_{17}\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{OC}_8\text{H}_{17})_2 + 2 \text{HBr} C6​H4​(OH)2​+2C8​H17​Br→C6​H4​(OC8​H17​)2​+2HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(octyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it back to hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Mechanism of Action

The mechanism of action of 1,4-Bis(octyloxy)benzene in its applications involves its ability to interact with other molecules through π-π stacking and van der Waals interactions. In organic electronics, it facilitates charge transport by forming conductive pathways. In materials science, its long alkyl chains contribute to the formation of stable, ordered structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(octyloxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct physical and chemical properties. Its long alkyl chains enhance solubility in organic solvents and contribute to the formation of ordered structures, making it valuable in materials science and organic electronics.

Properties

IUPAC Name

1,4-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQGWEDSKAPIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373002
Record name 1,4-dioctyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67399-94-4
Record name 1,4-dioctyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroquinone (10.00 g, 9.08×10−2 mol) was dissolved in 100 ml of ethanol. After addition of KOH (10.79 g, 0.192 mol), the solution was stirred under reflux for 20 min. 1-Bromooctane (33.0 ml, 0.191 mol) was added dropwise to the light brown solution over 1 h, followed by stirring under reflux for 3 h. After cooling, CHCl3 and H2O were added to the reaction mixture and the organic layer was collected. The aqueous layer was further washed with CHCl3. The combined organic layers were washed with aqueous NaHCO3 and dried over Na2SO4. After the solvent was evaporated, the residue was chromatographed on silica gel with 1:1 hexane:CHCl3 as the eluent. Yield=27.33 g (90% based on 10.00 g of hydroquinone). 1H NMR (300 MHz, CDCl3): δ 6.82 (s, 4H, Ph-H), 3.90 (t, 4H, J=6.6 Hz, —OCH2—), 1.75 (quint, 4H, J=7.0 Hz, —OCCH2—), 1.37-1.51 (m, 4H, —OCCCH2), 1.17-1.37 (m, 16H, —CH2—), 1.20-1.49 (m, 24H, —CH2—), 0.88 (t, 6H, J=6.6 Hz, —CH3). CI MS m/z: 334.287 (M+) (calcd 334.287).
Quantity
10 g
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reactant
Reaction Step One
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100 mL
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10.79 g
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reactant
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33 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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